molecular formula C10H24O2Si B146970 (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane CAS No. 126990-31-6

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane

Cat. No. B146970
M. Wt: 204.38 g/mol
InChI Key: NVHCKYSIRWGHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane, also known as BDMS, is a silane compound that has been widely used in scientific research applications. It is a colorless liquid with a molecular weight of 220.38 g/mol and a boiling point of 115-117°C. BDMS is a versatile intermediate for the synthesis of various organosilicon compounds. In

Scientific Research Applications

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been widely used as a crosslinking agent in the synthesis of silicone polymers. It can also be used as a precursor for the synthesis of various organosilicon compounds, such as siloxanes, silanes, and silazanes. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been used in the synthesis of functionalized silica nanoparticles, which have potential applications in drug delivery, catalysis, and imaging. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has also been used as a coupling agent in the modification of surfaces, such as glass, metal, and polymer surfaces.

Mechanism Of Action

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive silane compound that can undergo hydrolysis in the presence of water. The hydrolysis reaction produces a silanol group, which can react with other silanol groups or with other functional groups on the surface of a material. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also undergo condensation reactions, where two silanol groups react to form a siloxane bond. The resulting crosslinked material has improved mechanical and thermal properties.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane. However, it is known that silane compounds can react with biological molecules, such as proteins and nucleic acids, and can cause cellular damage. Therefore, it is important to handle (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane with care and to follow appropriate safety protocols.

Advantages And Limitations For Lab Experiments

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-handle reagent that can be used in a variety of applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be easily purified by distillation under reduced pressure. However, (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive compound that can undergo hydrolysis in the presence of water, which can limit its shelf life. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be difficult to handle in large quantities due to its flammability and toxicity.

Future Directions

There are several potential future directions for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in scientific research. One area of interest is the development of functionalized silica nanoparticles for drug delivery applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a precursor for the synthesis of silica nanoparticles with specific functional groups that can target specific cells or tissues. Another area of interest is the modification of surfaces with (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane to improve their properties, such as adhesion, wettability, and biocompatibility. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a coupling agent to modify the surface of materials, such as polymers, metals, and ceramics. Finally, there is potential for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in the synthesis of new organosilicon compounds with unique properties and applications.

Synthesis Methods

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be synthesized by reacting 2,3-dimethyl-2-butene with dimethoxy(methyl)silane in the presence of a Lewis acid catalyst. The reaction proceeds through a hydrosilation mechanism, where the Si-H bond of the silane compound is added across the C=C double bond of the alkene. The resulting product is purified by distillation under reduced pressure.

properties

CAS RN

126990-31-6

Product Name

(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

IUPAC Name

butan-2-yl-dimethoxy-(2-methylpropyl)silane

InChI

InChI=1S/C10H24O2Si/c1-7-10(4)13(11-5,12-6)8-9(2)3/h9-10H,7-8H2,1-6H3

InChI Key

NVHCKYSIRWGHRB-UHFFFAOYSA-N

SMILES

CCC(C)[Si](CC(C)C)(OC)OC

Canonical SMILES

CCC(C)[Si](CC(C)C)(OC)OC

synonyms

sec-Butyl-(isobutyl)-dimethoxysilane

Origin of Product

United States

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